

In-Depth Technical Guide: Fmoc-Ser(tBu)-OH-15N Molecular Weight Determination

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| Compound of Interest | | |
|----------------------|----------------------|-----------|
| Compound Name: | Fmoc-Ser(tBu)-OH-15N | |
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This technical guide provides a comprehensive overview of the molecular weight of **Fmoc-Ser(tBu)-OH-15N**, a crucial isotopically labeled amino acid derivative in peptide synthesis and related research. The document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with its unlabeled counterpart and a thorough experimental protocol for molecular weight verification.

Data Presentation: Molecular Weights

The incorporation of the stable isotope, Nitrogen-15 (¹⁵N), results in a predictable mass shift in the Fmoc-Ser(tBu)-OH molecule. The quantitative data for both the unlabeled and the ¹⁵N-labeled compound are summarized in the table below for direct comparison.

| Compound | Chemical Formula | Molecular Weight (g/mol) |
|----------------------|--------------------------|----------------------------|
| Fmoc-Ser(tBu)-OH | C22H25NO5 | 383.44[1][2][3][4] |
| Fmoc-Ser(tBu)-OH-15N | C22H25 ¹⁵ NO5 | 384.43[5] |

Experimental Protocol: Molecular Weight Determination by Electrospray Ionization Mass Spectrometry (ESI-MS)

Foundational & Exploratory





Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideally suited for the precise molecular weight determination of thermally labile and non-volatile molecules like Fmoc-amino acid derivatives.[3][6] This method minimizes fragmentation, providing a clear molecular ion peak.

1. Sample Preparation:

- Solvent Selection: Prepare a stock solution of the sample (Fmoc-Ser(tBu)-OH or Fmoc-Ser(tBu)-OH-¹⁵N) in a solvent compatible with ESI-MS, such as a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of acid (e.g., 0.1% formic acid) to facilitate protonation.
- Concentration: The typical concentration for analysis is in the low micromolar range (e.g., 1-10 μM).
- Purification: For accurate mass determination, it is crucial that the sample is of high purity.[3]
 If necessary, purify the sample using techniques like High-Performance Liquid
 Chromatography (HPLC) prior to MS analysis.

2. Instrumentation and Parameters:

- Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF),
 Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) instrument, is
 recommended for accurate mass measurement.
- Ionization Mode: Operate the ESI source in positive ion mode to detect the protonated molecule, [M+H]+.
- Capillary Voltage: Apply a high voltage (typically 2-5 kV) to the capillary needle to generate a fine spray of charged droplets.
- Drying Gas: Use a heated nitrogen gas flow to assist in the desolvation of the droplets.
- Mass Range: Set the mass analyzer to scan a mass-to-charge (m/z) range that encompasses the expected molecular ion peaks.
- 3. Data Acquisition and Analysis:

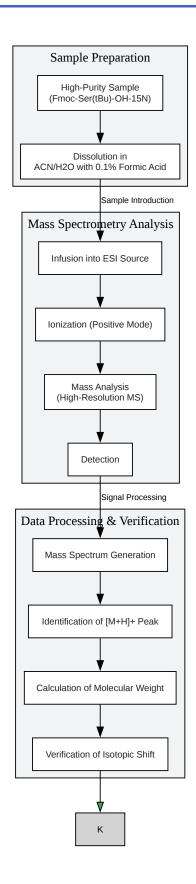


- Infusion: Introduce the sample solution into the ESI source at a constant flow rate using a syringe pump.
- Spectrum Acquisition: Acquire the mass spectrum, averaging multiple scans to improve the signal-to-noise ratio.
- Data Analysis:
 - Identify the peak corresponding to the protonated molecule [M+H]⁺. For Fmoc-Ser(tBu)-OH, this will be at an m/z of approximately 384.45, and for Fmoc-Ser(tBu)-OH-¹⁵N, at approximately 385.44.
 - The molecular weight (M) is calculated by subtracting the mass of a proton (approximately 1.0078 u) from the observed m/z of the [M+H]⁺ ion.
 - For isotopically labeled compounds, the mass shift corresponding to the incorporated isotope should be clearly observable.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of the molecular weight of Fmoc-Ser(tBu)-OH-¹⁵N.





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